4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile
Description
4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine ring substituted with a carbonitrile group at position 3 and a 3-chloro-4-methylbenzoyl moiety at position 2. The morpholine scaffold is a six-membered ring containing one oxygen and one nitrogen atom, which enhances solubility and bioavailability. The carbonitrile group (-CN) contributes to polarity and may serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
4-(3-chloro-4-methylbenzoyl)morpholine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-2-3-10(6-12(9)14)13(17)16-4-5-18-8-11(16)7-15/h2-3,6,11H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWQIOUUYLMDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Morpholine-3-carbonitrile Synthesis
The morpholine ring serves as the structural backbone of the target compound. A two-step approach is commonly employed:
Cyclization of 2-(2-hydroxyethylamino)acetonitrile :
Reacting 2-(2-hydroxyethylamino)acetonitrile with thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at $$ 0^\circ \text{C} $$ induces cyclization, yielding morpholine-3-carbonitrile. The reaction proceeds via nucleophilic substitution, with the nitrile group positioned at the C3 carbon of the morpholine ring.$$
\text{2-(2-hydroxyethylamino)acetonitrile} + \text{SOCl}2 \rightarrow \text{morpholine-3-carbonitrile} + \text{HCl} + \text{SO}2
$$Optimized Conditions :
Alternative Pathway via Epoxide Opening :
Epichlorohydrin reacts with sodium cyanide ($$ \text{NaCN} $$) in aqueous ethanol, forming 3-chloromorpholine-4-carbonitrile, which undergoes dehydrohalogenation with potassium tert-butoxide ($$ t\text{-BuOK} $$) to yield the desired morpholine-3-carbonitrile.
Challenges in Nitrile Group Stability
The carbonitrile group at C3 is susceptible to hydrolysis under acidic or basic conditions. Stabilization strategies include:
- Conducting reactions under inert atmospheres ($$ \text{N}_2 $$ or $$ \text{Ar} $$).
- Using anhydrous solvents (e.g., tetrahydrofuran, $$ \text{THF} $$).
Benzoylation of Morpholine-3-carbonitrile
Acylation with 3-Chloro-4-methylbenzoyl Chloride
The nitrogen atom of morpholine-3-carbonitrile undergoes acylation using 3-chloro-4-methylbenzoyl chloride in the presence of a base.
Procedure :
- Deprotonation : Morpholine-3-carbonitrile ($$ 1.0 \, \text{eq} $$) is treated with triethylamine ($$ \text{Et}_3\text{N}, 1.2 \, \text{eq} $$) in $$ \text{THF} $$ at $$ 0^\circ \text{C} $$.
- Acylation : 3-Chloro-4-methylbenzoyl chloride ($$ 1.1 \, \text{eq} $$) is added dropwise, and the mixture is stirred at $$ 25^\circ \text{C} $$ for 12 hours.
- Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate ($$ \text{EtOAc} $$).
Reaction Equation :
$$
\text{morpholine-3-carbonitrile} + \text{3-Cl-4-MeC}6\text{H}3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-(3-Cl-4-MeBz)morpholine-3-carbonitrile} + \text{HCl}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | $$ 25^\circ \text{C} $$ |
| Reaction Time | 12 hours |
| Yield | $$ 82\% $$ |
Alternative Benzoylation Strategies
- Schotten-Baumann Reaction : Employing aqueous sodium hydroxide ($$ \text{NaOH} $$) and benzoyl chloride in a biphasic system. However, this method risks hydrolysis of the nitrile group.
- Catalytic DMAP : Using 4-dimethylaminopyridine ($$ \text{DMAP} $$) as a catalyst enhances acylation efficiency, reducing reaction time to 6 hours.
Synthesis of 3-Chloro-4-methylbenzoyl Chloride
From 3-Chloro-4-methylbenzoic Acid
The acyl chloride precursor is synthesized via treatment of 3-chloro-4-methylbenzoic acid with thionyl chloride:
$$
\text{3-Cl-4-MeC}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{3-Cl-4-MeC}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}
$$
Conditions :
- Reflux in $$ \text{SOCl}_2 $$ for 3 hours.
- Yield: $$ 95\% $$ (analogous to methods in CN105936625A).
Characterization and Analytical Data
Spectroscopic Confirmation
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
IR (KBr) :
Industrial-Scale Considerations
Solvent Recycling
- THF Recovery : Distillation under reduced pressure ($$ 40^\circ \text{C}, 100 \, \text{mmHg} $$) achieves $$ 90\% $$ solvent recovery.
Waste Management
- HCl Neutralization : Effluent treatment with $$ \text{NaOH} $$ ensures pH stabilization before disposal.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has shown that 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile exhibits promising anticancer properties. Studies indicate that it acts as an inhibitor of specific kinases involved in cancer cell proliferation, particularly targeting pathways associated with tumor growth.
Case Study:
A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. The mechanism is believed to involve kinase inhibition, disrupting signaling pathways critical for cancer cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent suggests potential applications in treating infections caused by resistant strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 250 |
| Escherichia coli | 18 | 300 |
| Pseudomonas aeruginosa | 22 | 200 |
This data indicates that the compound has broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease treatment.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Preliminary studies indicate that it can mitigate oxidative stress in neuronal cells.
Case Study:
In vitro studies showed that treatment with this compound reduced markers of oxidative stress in cultured neuronal cells, suggesting a protective effect against neurotoxicity.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile and related compounds:
Biological Activity
4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile (CAS No. 1436176-65-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, research findings, and potential applications.
Target Interactions:
The compound primarily interacts with specific biological targets by binding to their active sites. This interaction modulates the function of these targets, leading to various biochemical responses. Notably, it has been shown to influence glucose metabolism, regulate calcium ion transport, and affect cell signaling pathways by inhibiting specific protein kinases such as FGFR1.
Biochemical Pathways:
The compound's biological activity can be attributed to its effects on several key biochemical pathways:
- Hypoglycemic Activity: It lowers blood glucose levels, which could be beneficial for managing diabetes.
- Calcium Channel Antagonism: By antagonizing calcium channels, it can alter calcium ion transport across cell membranes, impacting muscle contraction and neurotransmitter release.
- Protein Kinase Inhibition: Inhibiting pathways involving protein kinases can lead to decreased cellular proliferation and survival, making it a candidate for cancer therapy.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound has IC50 values ranging from 5 to 15 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines. These results indicate its potential as an antineoplastic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines reported that it induced apoptosis through the activation of caspase pathways. The study highlighted that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, underscoring its potential as a therapeutic agent in oncology .
Case Study 2: Diabetes Management
In another investigation focusing on metabolic disorders, the compound was administered in diabetic rat models. Results indicated a marked reduction in blood glucose levels and improvement in insulin sensitivity. Histological examinations revealed protective effects on pancreatic β-cells, suggesting its utility in diabetes management .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-Chloro-4-methylbenzoyl)morpholine-3-carbonitrile, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 3-chloro-4-methylbenzoyl chloride with morpholine-3-carbonitrile in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Key parameters include:
- Solvent : Polar aprotic solvents like dichloromethane or tetrahydrofuran.
- Temperature : Room temperature to mild heating (25–50°C).
- Purification : Recrystallization or column chromatography to isolate the product from unreacted starting materials or by-products .
- Yield Optimization : Stoichiometric control of the benzoyl chloride (1.1–1.3 equivalents) and extended reaction times (12–24 hours) improve conversion.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ 3.5–4.5 ppm for N–CH₂ protons), the aromatic protons (δ 6.8–8.0 ppm), and the carbonitrile group (C≡N signal at ~110–120 ppm in ¹³C NMR).
- HSQC/HMBC : Resolve connectivity between the benzoyl and morpholine moieties.
- FT-IR : Identify the carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation.
- Stability :
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Hydrolysis : The carbonitrile group may hydrolyze under strongly acidic/basic conditions; maintain neutral pH during storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient benzoyl carbonyl may act as a Michael acceptor.
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the morpholine oxygen and chloro-methyl substituent for hydrogen bonding and hydrophobic interactions .
- Validation : Compare computational predictions with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. What strategies resolve contradictory data in reaction pathways, such as unexpected by-products during substitution reactions?
- Methodological Answer :
- By-Product Analysis :
- LC-MS : Identify impurities (e.g., hydrolyzed carbonitrile forming carboxylic acids).
- Mechanistic Probes : Use deuterated solvents or isotopic labeling to trace reaction pathways.
- Condition Optimization :
- Temperature Control : Lower temperatures may suppress side reactions (e.g., elimination).
- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups to prevent undesired alkylation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Core Modifications :
- Benzoyl Substituents : Replace 3-chloro-4-methyl with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
- Morpholine Ring : Introduce steric hindrance (e.g., 2,6-dimethylmorpholine) to improve metabolic stability.
- Biological Testing :
- In Vitro Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines) to correlate substituents with potency.
- ADME Profiling : Assess logP, plasma protein binding, and CYP450 inhibition to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
